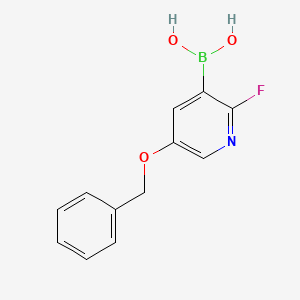
5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid
Overview
Description
“5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid” is a chemical compound that is related to a class of compounds known as benzyloxyacetic acids . These compounds are functionally related to benzyl alcohol and glycolic acid . They are used in proteomics research and can be used for synthesis mixed benzyloxyacetic pivalic anhydride, chiral glycolates, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate, via esterification .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two novel acrylate monomers containing a kojic acid moiety were synthesized by the reaction of 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one and 5-(benzyloxy)-2-{[4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}-4H-pyran-4-one with acryloyl chloride or acrylic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, boron reagents have been used for Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, benzoic acid is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .Scientific Research Applications
Synthesis and Biological Properties
5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid plays a crucial role in the synthesis of biologically active compounds. For instance, it is used in the synthesis of cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine, which exhibit inhibitory effects on the growth and metabolism of murine leukemia L1210 cells (Hunston, Jones, McGuigan, Walker, Balzarini, & De Clercq, 1984).
Fluorescent pH Probes
It contributes to the development of fluorescent pH probes, such as in the study of Carboxy SNARF-4F. These probes are significant in biophysical studies to understand the microenvironment's polarity (Marcotte & Brouwer, 2005).
Drug Resistance Studies
This compound is integral to research on drug resistance mechanisms. For instance, studies on the multidrug resistance protein 5 (ABCC5) and its role in resistance to chemotherapeutic agents involve derivatives of 5-fluorouracil, closely related to 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid (Pratt, Shepard, Kandasamy, Johnston, Perry, & Dantzig, 2005).
Synthesis of Fluorocarbohydrates
In the field of organic chemistry, this compound is used in the synthesis of fluorocarbohydrates, such as 5-deoxy-5-fluoro-D-xylose, illustrating its versatility in creating structurally diverse molecules (Kent & Young, 1971).
Photophysical Properties Studies
It plays a role in studying the photophysical properties of certain compounds, aiding in the understanding of solvatochromism and other properties relevant to photochemistry and photobiology (Guzow, Czerwińska, Ceszlak, Kozarzewska, Szabelski, Czaplewski, Łukaszewicz, Kubicki, & Wiczk, 2013).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic organic group. Transmetalation, on the other hand, involves the transfer of the boronic acid group (a nucleophilic organic group) from boron to palladium .
Biochemical Pathways
For instance, they can undergo oxidation reactions at the benzylic position .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
The future directions in the field of therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, are being explored. Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body .
properties
IUPAC Name |
(2-fluoro-5-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGIPGPRFUGWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


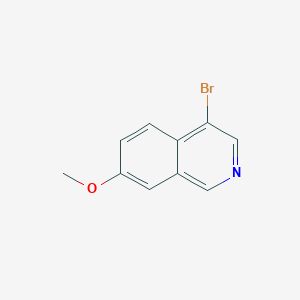
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)
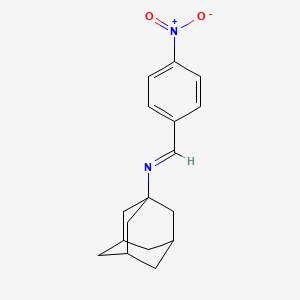

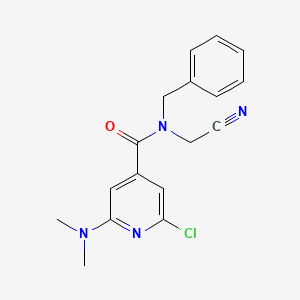
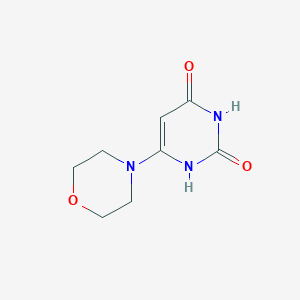
![Tert-butyl 2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2882397.png)
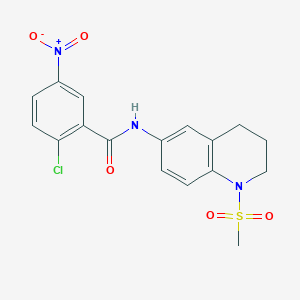
![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)
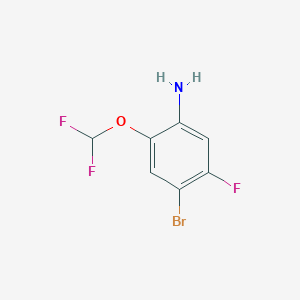
![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)
![[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2882405.png)
![3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2882406.png)
